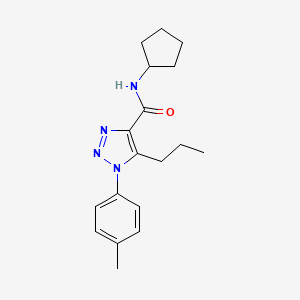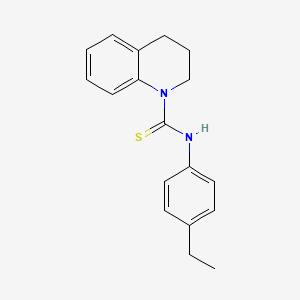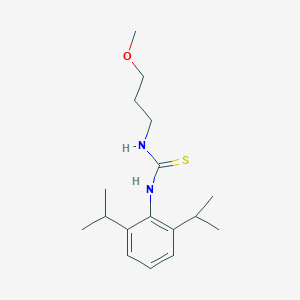
N-cyclopentyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
描述
N-cyclopentyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, commonly known as CTAP, is a small molecule that has been extensively studied for its potential use in scientific research. CTAP belongs to the class of compounds known as opioid receptor antagonists, which are molecules that bind to and block the activity of opioid receptors in the brain and other parts of the body.
作用机制
CTAP exerts its effects by binding to the mu-opioid receptor and blocking the binding of opioid drugs such as morphine and fentanyl. This results in a decrease in the activity of the mu-opioid receptor, which is involved in the regulation of pain, reward, and other physiological processes. CTAP has also been shown to have some agonist activity at the kappa-opioid receptor, which is involved in the regulation of stress and anxiety.
Biochemical and Physiological Effects
CTAP has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to block the analgesic effects of opioid drugs such as morphine and fentanyl, suggesting that it may be useful in the treatment of opioid addiction and overdose. CTAP has also been shown to have anti-inflammatory and antinociceptive effects, suggesting that it may be useful in the treatment of chronic pain and other inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of CTAP is its high selectivity and potency as an opioid receptor antagonist. This makes it a valuable tool for studying the role of the mu-opioid receptor in various physiological and pathological processes. However, one of the limitations of CTAP is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, CTAP has a relatively short half-life in vivo, which can limit its usefulness in certain animal models.
未来方向
There are a number of future directions for research on CTAP and other opioid receptor antagonists. One area of interest is the development of more potent and selective antagonists for the mu-opioid receptor, which could have potential therapeutic applications in the treatment of opioid addiction and overdose. Another area of interest is the study of the role of the kappa-opioid receptor in stress and anxiety, which could have implications for the development of new treatments for anxiety disorders. Finally, there is ongoing research into the use of opioid receptor antagonists as tools for studying the neurobiology of addiction and other psychiatric disorders.
科学研究应用
CTAP has been extensively studied for its potential use as a research tool in the field of opioid receptor pharmacology. It has been shown to be a highly selective and potent antagonist of the mu-opioid receptor, which is one of the primary targets of opioid drugs such as morphine and fentanyl. By selectively blocking the activity of the mu-opioid receptor, CTAP can be used to study the role of this receptor in various physiological and pathological processes.
属性
IUPAC Name |
N-cyclopentyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-3-6-16-17(18(23)19-14-7-4-5-8-14)20-21-22(16)15-11-9-13(2)10-12-15/h9-12,14H,3-8H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKORKCAGLKDPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide](/img/structure/B4651388.png)

![8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4651410.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4651414.png)
![N-allyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4651417.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-(1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazol-1'-yl)acetamide](/img/structure/B4651433.png)

![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4651441.png)
![4-[5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4651454.png)

![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B4651477.png)
![methyl 2-{5-[(2-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4651485.png)
